molecular formula C11H16ClNO B13232273 5-(3-Chlorophenoxy)pentan-1-amine

5-(3-Chlorophenoxy)pentan-1-amine

Cat. No.: B13232273
M. Wt: 213.70 g/mol
InChI Key: CPLQAASTNNFXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-(3-Chlorophenoxy)pentan-1-amine typically involves the reaction of 3-chlorophenol with 1-bromopentane in the presence of a base to form 5-(3-chlorophenoxy)pentane. This intermediate is then reacted with ammonia or an amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

5-(3-Chlorophenoxy)pentan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Similar compounds to 5-(3-Chlorophenoxy)pentan-1-amine include other chlorophenoxy derivatives and pentanamine analogs. Some examples are:

    5-(4-Chlorophenoxy)pentan-1-amine: Similar structure but with the chlorine atom in the para position.

    5-(3-Bromophenoxy)pentan-1-amine: Bromine atom instead of chlorine.

    5-(3-Chlorophenoxy)hexan-1-amine: Longer carbon chain.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

5-(3-chlorophenoxy)pentan-1-amine

InChI

InChI=1S/C11H16ClNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2

InChI Key

CPLQAASTNNFXAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.